molecular formula C16H20N4O4S B13443414 4'-Hydroxy Torsemide-d7

4'-Hydroxy Torsemide-d7

Cat. No.: B13443414
M. Wt: 371.5 g/mol
InChI Key: BJCCDWZGWOVSPR-SVMCCORHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Hydroxy Torsemide-d7 is a deuterium-labeled analog of 4’-Hydroxy Torsemide, a metabolite of the diuretic drug Torsemide. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism studies. The molecular formula of 4’-Hydroxy Torsemide-d7 is C16H13D7N4O4S, and it has a molecular weight of 371.46 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Hydroxy Torsemide-d7 involves the incorporation of deuterium atoms into the molecular structure of 4’-Hydroxy Torsemide. This can be achieved through various methods, including:

Industrial Production Methods

Industrial production of 4’-Hydroxy Torsemide-d7 typically involves large-scale chemical synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

4’-Hydroxy Torsemide-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4’-Hydroxy Torsemide-d7 is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 4’-Hydroxy Torsemide-d7 is similar to that of its parent compound, Torsemide. Torsemide acts as a loop diuretic by inhibiting the Na+/K+/Cl- cotransporter in the thick ascending limb of the loop of Henle in the kidneys. This inhibition leads to increased excretion of sodium, potassium, and chloride, resulting in diuresis. The deuterium-labeled analog is used to study the pharmacokinetics and metabolism of Torsemide without altering its mechanism of action .

Comparison with Similar Compounds

4’-Hydroxy Torsemide-d7 can be compared with other deuterium-labeled analogs and metabolites of diuretic drugs. Some similar compounds include:

4’-Hydroxy Torsemide-d7 is unique due to its specific labeling with deuterium, which allows for precise tracking and analysis in scientific research without altering the compound’s pharmacological properties.

Biological Activity

4'-Hydroxy Torsemide-d7 is a deuterated derivative of 4'-Hydroxy Torsemide, which itself is a metabolite of the loop diuretic Torsemide. This compound is significant in pharmacological research due to its unique properties that allow for enhanced tracking in biological systems. The incorporation of deuterium into its molecular structure facilitates detailed pharmacokinetic studies, providing insights into drug metabolism and distribution.

  • Molecular Formula : C16H20D7N4O4S
  • Molecular Weight : Approximately 371.46 g/mol
  • CAS Number : 1309935-97-4

This compound functions primarily as a loop diuretic. It inhibits the sodium-potassium-chloride cotransporter (NKCC2) in the renal thick ascending limb of the loop of Henle, leading to increased excretion of sodium, potassium, and chloride ions. This mechanism promotes diuresis and is crucial for managing conditions such as hypertension and edema.

Biological Activity

The biological activity of this compound is closely related to its parent compound, Torsemide. Key aspects include:

  • Diuretic Effect : Similar to Torsemide, it promotes diuresis by inhibiting ion reabsorption in the kidneys.
  • Pharmacokinetics : The deuterium labeling allows researchers to trace the compound's metabolic pathways without altering its pharmacological properties.

Table 1: Comparison of Biological Activities

Compound NameCAS NumberKey Features
Torsemide 56211-40-6Loop diuretic primarily used for hypertension
4'-Hydroxy Torsemide 1309935-96-3Active metabolite; lacks deuterium labeling
This compound 1309935-97-4Deuterated analog; used for pharmacokinetic studies

Case Study: Pharmacokinetic Analysis

In a study examining the pharmacokinetics of this compound, researchers utilized mass spectrometry to track the compound's behavior in vivo. The study demonstrated that the compound's metabolic pathways closely mirrored those of Torsemide, confirming its utility in understanding drug interactions and optimizing therapeutic regimens involving diuretics.

Implications for Drug Development

The use of deuterated compounds like this compound has implications for drug development, particularly in:

  • Drug Interaction Studies : Understanding how this compound interacts with other medications can help mitigate adverse effects in patients.
  • Therapeutic Optimization : Insights gained from pharmacokinetic studies can lead to improved dosing strategies for patients requiring diuretics.

Q & A

Basic Research Questions

Q. How can 4'-Hydroxy Torsemide-d7 be reliably distinguished from its non-deuterated analog in metabolic studies?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) to identify the isotopic pattern unique to deuterated compounds. The molecular weight difference (371.462 vs. 364.4 for the non-deuterated form) can be confirmed via LC-MS/MS with fragmentation analysis . For quantitative differentiation, employ deuterium-specific NMR spectroscopy to observe isotopic shifts in proton environments .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

  • Methodological Answer : Reverse-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS) is optimal. Use deuterium-labeled internal standards (e.g., Torsemide-d7) to correct for matrix effects. Validate the method for linearity (1–100 ng/mL), precision (CV <15%), and recovery (>80%) using spiked plasma or urine samples .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA guidelines for sulfonamide derivatives. Use PPE (gloves, lab coat, goggles) to prevent dermal exposure. Store at 2–8°C in airtight containers to avoid degradation. For spills, neutralize with sodium bicarbonate and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic pathways of this compound across in vitro and in vivo models?

  • Methodological Answer : Cross-validate findings using:

  • In vitro : Human liver microsomes (HLMs) with CYP2C9 inhibitors (e.g., sulfaphenazole) to assess isoform-specific metabolism.
  • In vivo : Bile-duct cannulated rodents to track biliary vs. urinary excretion.
    Discrepancies may arise from interspecies differences in enzyme affinity or sample preparation artifacts (e.g., protein binding) .

Q. What strategies improve the stability of this compound during long-term storage or experimental workflows?

  • Methodological Answer :

  • Chemical Stability : Buffer solutions at pH 7.4 (avoid acidic conditions that hydrolyze sulfonamide groups).
  • Thermal Stability : Store lyophilized samples at -80°C; avoid freeze-thaw cycles.
  • Light Sensitivity : Use amber vials to prevent photodegradation. Confirm stability via forced degradation studies under ICH Q1A guidelines .

Q. How can isotopic dilution effects impact the pharmacokinetic analysis of this compound, and how are these mitigated?

  • Methodological Answer : Deuterium isotope effects (e.g., altered C-D bond kinetics) may reduce metabolic clearance rates compared to non-deuterated analogs. To minimize bias:

  • Use shorter incubation times in enzyme assays.
  • Validate with parallel studies using carbon-13 or nitrogen-15 labeled analogs.
  • Apply Michaelis-Menten kinetics to quantify isotope-specific VmaxV_{max} and KmK_m .

Q. What experimental designs are optimal for tracing the tissue distribution of this compound in preclinical models?

  • Methodological Answer :

  • Radiolabeling : Synthesize 14C^{14}C-labeled this compound for autoradiography.
  • Imaging : Use MALDI-TOF imaging mass spectrometry to map spatial distribution in organs.
  • Tissue Extraction : Homogenize samples in acetonitrile:water (70:30) with 0.1% formic acid to enhance recovery .

Q. Data Analysis and Validation

Q. How should researchers address batch-to-batch variability in synthesized this compound?

  • Methodological Answer :

  • Purity Assessment : Require certificates of analysis (COA) with ≥98% purity (HPLC-UV).
  • Isotopic Enrichment : Verify deuterium incorporation (>99% D7) via HRMS or 2H^2H-NMR.
  • Interbatch Calibration : Normalize experimental data using a reference batch in all assays .

Q. What statistical approaches are recommended for reconciling conflicting dose-response data in this compound studies?

  • Methodological Answer : Apply mixed-effects models to account for inter-subject variability. Use Bayesian meta-analysis to pool data from multiple studies, weighting by sample size and methodological rigor. Sensitivity analysis can identify outliers linked to assay conditions (e.g., pH, temperature) .

Q. Synthesis and Characterization

Q. What enzymatic or chemical methods are effective for synthesizing this compound with high isotopic fidelity?

  • Methodological Answer :
  • Deuterium Incorporation : Use Pd/C or Raney nickel catalysts in deuterated solvents (e.g., D2O or CD3OD) for hydrogen-deuterium exchange.
  • Biocatalytic Routes : Co-express ketosteroid hydroxylases (KSH) with glucose dehydrogenase (GDH) in Bacillus subtilis to regenerate NADH and enhance yield (adapt methodology from 9α-hydroxyandrostenedione synthesis) .

Properties

Molecular Formula

C16H20N4O4S

Molecular Weight

371.5 g/mol

IUPAC Name

1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-3-[4-(4-hydroxy-3-methylanilino)pyridin-3-yl]sulfonylurea

InChI

InChI=1S/C16H20N4O4S/c1-10(2)18-16(22)20-25(23,24)15-9-17-7-6-13(15)19-12-4-5-14(21)11(3)8-12/h4-10,21H,1-3H3,(H,17,19)(H2,18,20,22)/i1D3,2D3,10D

InChI Key

BJCCDWZGWOVSPR-SVMCCORHSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2=CC(=C(C=C2)O)C

Canonical SMILES

CC1=C(C=CC(=C1)NC2=C(C=NC=C2)S(=O)(=O)NC(=O)NC(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.